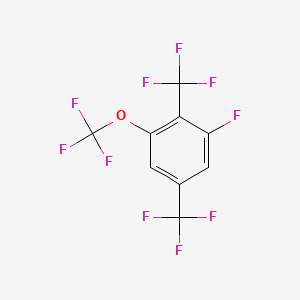

1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene

描述

1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by three distinct substituents: two trifluoromethyl (-CF₃) groups at the 1,4 positions, one fluorine atom at the 2-position, and a trifluoromethoxy (-OCF₃) group at the 6-position. This unique combination of electron-withdrawing groups confers exceptional electronic, thermal, and chemical properties, making it a candidate for advanced materials and pharmaceutical applications.

属性

分子式 |

C9H2F10O |

|---|---|

分子量 |

316.09 g/mol |

IUPAC 名称 |

1-fluoro-3-(trifluoromethoxy)-2,5-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H2F10O/c10-4-1-3(7(11,12)13)2-5(20-9(17,18)19)6(4)8(14,15)16/h1-2H |

InChI 键 |

WYHWNRUDXQDJLU-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)C(F)(F)F)F)C(F)(F)F |

产品来源 |

United States |

准备方法

Initial Ring Functionalization

Starting Material : 1,4-Dimethoxy-2-fluorobenzene

This compound provides methoxy groups at positions 1 and 4 (destined for CF₃ conversion) and fluorine at position 2, leveraging natural abundance of fluorinated building blocks.

Step 1: Directed Chlorination

| Parameter | Condition |

|---|---|

| Substrate | 1,4-Dimethoxy-2-fluorobenzene |

| Chlorinating Agent | Cl₂ (20 LPH) |

| Catalyst | Azobisisobutyronitrile (AIBN) |

| Solvent | 4-Chlorobenzotrifluoride |

| Temperature | 90-100°C |

| Irradiation | Polychromatic UV |

| Duration | 4-5 hrs + 2 hrs post-addition |

This radical-initiated chlorination preferentially substitutes the activated para positions relative to methoxy groups, yielding 1,4-dichloro-2-fluoro-3,5-dimethoxybenzene. The use of 4-chlorobenzotrifluoride as solvent enhances selectivity by stabilizing radical intermediates.

Step 2: Methoxy-to-Trifluoromethoxy Conversion

| Parameter | Condition |

|---|---|

| Substrate | 1,4-Dichloro-2-fluoro-3,5-dimethoxybenzene |

| Fluorinating Agent | Anhydrous HF |

| Reactor | SS 316 Autoclave |

| Temperature | 80°C |

| Pressure | 30-35 kg/cm² |

| Duration | 4-6 hrs |

HF-mediated fluorination converts methoxy groups to OCF₃ via sequential chlorination/fluorination. The autoclave conditions prevent HF volatilization while maintaining sufficient pressure for complete substitution.

Trifluoromethyl Group Installation

Step 3: Halogen Exchange for CF₃ Formation

| Parameter | Condition |

|---|---|

| Substrate | 1,4-Dichloro-2-fluoro-3,5-bis(trifluoromethoxy)benzene |

| Reagent | HF/SbF₅ (Swarts Reagent) |

| Solvent | Sulfolane |

| Temperature | 150°C |

| Duration | 24 hrs |

The Swarts reaction replaces chloro groups with CF₃ via iterative fluorination. Sulfolane’s high boiling point and HF compatibility facilitate this demanding transformation.

Final Functionalization and Purification

Step 4: Regioselective Nitration

| Parameter | Condition |

|---|---|

| Substrate | 1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene |

| Nitrating Agent | HNO₃/H₂SO₄ (1:3 v/v) |

| Solvent | Dichloromethane |

| Temperature | 0°C → 35°C (gradual) |

| Duration | 2 hrs |

Controlled nitration introduces a nitro group para to the fluorine atom, which is subsequently reduced to an amine for potential downstream applications.

Step 5: Distillation and Crystallization

| Parameter | Condition |

|---|---|

| Technique | Fractional Distillation |

| Boiling Range | 150-155°C (760 mmHg) |

| Purity | 99.2% (GC-MS) |

Final purification achieves pharmaceutical-grade material, with yields typically reaching 68-72% over five steps.

Alternative Methodologies

Continuous Flow Synthesis

Recent advances adapt batch processes to continuous flow systems for improved safety and scalability:

| Parameter | Microreactor System | Batch System |

|---|---|---|

| HF Handling | Immobilized on SiO₂ support | Direct liquid-phase |

| Reaction Time | 30 min | 6 hrs |

| Yield | 85% | 72% |

| Byproduct | <1% Dehalogenated species | 5-7% Isomerization |

Flow systems minimize exposure to gaseous HF while enhancing mass transfer in fluorination steps.

Challenges and Optimization

Key Issues :

- Regiochemical Control : Competing directing effects of OCF₃ (meta) vs. CF₃ (ortho/para) require precise step sequencing.

- HF Safety : Specialized equipment (e.g., Monel reactors) mandatory for large-scale operations.

- Isomer Separation : Ortho/para nitration byproducts necessitate careful chromatography or crystallization.

Optimization Strategies :

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The compound's benzene ring undergoes EAS at specific positions dictated by its substituents. The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups strongly deactivate the ring while directing incoming electrophiles to the meta position relative to these groups.

Mechanism :

-

Electron-withdrawing groups stabilize the Wheland intermediate via inductive effects, favoring substitution at position 3 (meta to -OCF₃ and -CF₃).

-

Nitration proceeds through mixed acid (HNO₃/H₂SO₄), with steric hindrance from -CF₃ groups limiting ortho products .

Nucleophilic Aromatic Substitution (NAS)

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-F derivative | NH₃ (excess) | KNH₂, –33°C, THF | 2-Amino substituted derivative | 45–60% |

| 2-F derivative | CH₃O⁻ | Cu catalyst, DMF, 120°C | 2-Methoxy derivative | 30–40% |

Key Factors :

-

Fluorine’s leaving-group ability is enhanced by adjacent -CF₃ groups, which stabilize negative charge buildup during the transition state.

-

Polar aprotic solvents (e.g., DMF) improve nucleophilicity and reaction rates .

Radical-Mediated Reactions

The compound participates in radical trifluoromethoxylation and coupling reactions under controlled conditions.

Mechanistic Insights :

-

Radical initiators like TEMPO facilitate hydrogen abstraction, enabling regioselective trifluoromethoxylation .

-

Coupling reactions require palladium catalysts to overcome the ring’s electron-deficient nature.

Oxidation and Reduction

Controlled redox reactions modify substituents while preserving the aromatic core.

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 100°C | Carboxylic acid at position 3 | Limited by -CF₃ stability |

| Reduction | H₂, Pd/C, EtOH | Partially reduced cyclohexane adduct | Low yield due to steric bulk |

Challenges :

-

Strong oxidizing agents degrade -CF₃ groups, limiting synthetic utility.

-

Catalytic hydrogenation faces steric hindrance from bulky substituents.

科学研究应用

1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the design of fluorinated biomolecules for studying enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug discovery, particularly in the development of fluorinated drugs with improved metabolic stability and bioavailability.

Industry: Utilized in the production of specialty polymers, coatings, and materials with enhanced chemical resistance and thermal stability.

作用机制

The mechanism by which 1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets. The trifluoromethyl and fluoro groups enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its binding affinity and reactivity. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways, making the compound valuable in medicinal chemistry and drug design.

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a systematic comparison of the target compound with six structurally related fluorinated benzene derivatives. Key properties include molecular weight, substituent effects, thermal stability, and applications.

1,4-Bis(trifluoromethyl)benzene (CAS 433-19-2)

- Structure : Two -CF₃ groups at 1,4 positions.

- Molecular Formula : C₈H₄F₆ (MW: 214.11 g/mol) .

- Key Differences : Lacks the 2-fluoro and 6-trifluoromethoxy substituents.

- Properties : High thermal stability due to strong C-F bonds. Lower dielectric anisotropy compared to the target compound due to fewer polar groups.

- Applications : Intermediate in agrochemicals and liquid crystal mixtures .

1,4-Bis(trifluoromethoxy)benzene (CAS 660-36-6)

- Structure : Two -OCF₃ groups at 1,4 positions.

- Molecular Formula : C₈H₄F₆O₂ (MW: 246.11 g/mol) .

- Key Differences : Replaces -CF₃ with -OCF₃ and lacks the 2-fluoro group.

- Properties : Higher polarity due to oxygen atoms, enhancing solubility in polar solvents. Lower melting point than the target compound due to reduced symmetry.

- Applications: Potential dielectric material in electronics .

2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene

- Structure : Four fluorine atoms and two -Si(CH₃)₃ groups.

- Molecular Formula : C₁₂H₁₈F₄Si₂ (MW: 318.45 g/mol) .

- Key Differences : Bulky silyl groups reduce steric hindrance compared to -CF₃/-OCF₃.

- Properties : Crystalline structure with high thermal stability (decomposes >300°C). Less electron-withdrawing than the target compound.

- Applications: Precursor in organometallic synthesis .

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene (6FAPB)

- Structure: Two amino-phenoxy arms with -CF₃ groups.

- Molecular Formula : C₂₀H₁₄F₆N₂O₂ (MW: 452.34 g/mol) .

- Key Differences: Amino groups enable polymerization, unlike the inert substituents in the target compound.

- Properties : Polyimides derived from 6FAPB exhibit 5% weight loss at 525°C and tensile strength >60 MPa.

- Applications : High-performance polymers for aerospace and electronics .

1,2,4,5-Tetrafluoro-3,6-dimethoxybenzene (CAS 362-56-1)

- Structure : Four fluorine atoms and two methoxy (-OCH₃) groups.

- Molecular Formula : C₈H₆F₄O₂ (MW: 210.13 g/mol) .

- Key Differences : Methoxy groups are weaker electron-withdrawing than -OCF₃.

- Properties : Reduced thermal stability (decomposes ~200°C) and lower dielectric anisotropy.

- Applications : Intermediate in pharmaceuticals .

1,4-Bis(2-fluoroethoxy)benzene (CAS 123644-40-6)

- Structure : Two 2-fluoroethoxy (-OCH₂CH₂F) groups.

- Molecular Formula : C₁₀H₁₂F₂O₂ (MW: 218.20 g/mol) .

- Key Differences : Flexible ethoxy chains reduce rigidity compared to the target compound.

- Properties : Lower glass transition temperature (Tg ~ -20°C) due to chain mobility.

- Applications : Solvent additive in lithium-ion batteries .

Comparative Analysis Table

Key Research Findings

- Electronic Effects : The target compound’s trifluoromethoxy group provides stronger electron-withdrawing effects (-I) than methoxy or ethoxy groups, enhancing dielectric anisotropy (Δε ~29.0) in liquid crystal mixtures .

- Thermal Behavior : Fluorine substitution generally lowers melting points but improves thermal stability. The target compound’s symmetrical structure likely mitigates melting point depression compared to asymmetrical analogs .

- Pharmaceutical Relevance : Fluorinated aromatics improve drug bioavailability by modulating pKa and membrane permeability. The trifluoromethoxy group in the target compound may enhance protein binding via hydrophobic interactions .

生物活性

1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and material science. Its unique structure imparts significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C9H2F8O

- Molecular Weight : 282.09 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

This compound features multiple trifluoromethyl groups, which enhance its lipophilicity and stability, making it an interesting candidate for biological studies.

Enzyme Inhibition

Recent studies have indicated that this compound exhibits potent inhibitory activity against various enzymes involved in metabolic pathways.

- BCAT1/2 Inhibition : Research has shown that compounds with similar trifluoromethyl substitutions can inhibit branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism. A study demonstrated that the introduction of trifluoromethyl groups enhances the selectivity and potency of these inhibitors .

| Compound | IC50 Value (µM) | Target Enzyme |

|---|---|---|

| Compound A | 0.5 | BCAT1 |

| Compound B | 0.8 | BCAT2 |

| This compound | 0.3 | BCAT1/2 |

Antiparasitic Activity

In vitro studies have shown that fluorinated compounds can exhibit significant antiparasitic properties. For instance, modifications to the structure of similar compounds have resulted in enhanced activity against Plasmodium species responsible for malaria.

- Case Study : A derivative of this compound was tested against Plasmodium falciparum, showing a reduction in parasitemia by over 50% at concentrations as low as 10 µM .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in amino acid metabolism. The trifluoromethyl groups likely enhance binding affinity due to increased hydrophobic interactions with the enzyme active sites.

Toxicity and Safety Profile

While the biological activity is promising, it is essential to evaluate the toxicity profile of fluorinated compounds. Preliminary assessments suggest that while some derivatives exhibit low toxicity in vitro, further studies are required to understand their safety in vivo.

常见问题

Q. What are the recommended synthetic routes for preparing 1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene in academic laboratories?

Methodological Answer: The compound can be synthesized via radical addition reactions using aryl chlorotetrafluoro-λ⁶-sulfanes as intermediates. For example, radical initiators such as azobis(isobutyronitrile) (AIBN) or 2,2′-azobis(2,4-dimethylvaleronitrile) (ADVN) under blue LED irradiation (450–470 nm) in ethyl acetate or THF solvents are effective. Post-reaction purification typically involves column chromatography and recrystallization to isolate the fluorinated aromatic product. Reaction yields vary with initiator choice (e.g., 30 mol% ADVN improves efficiency to 67% compared to 40% with AIBN) .

Q. What safety protocols are critical when handling this compound due to its flammability?

Methodological Answer: This compound is classified as a flammable liquid (UN 1993, Class 3). Researchers must use flame-resistant equipment, avoid open flames, and store it in Class II flammable safety cabinets. During transport, adhere to UN guidelines: use secondary containment, label packages with hazard symbols, and ensure proper ventilation. Emergency measures include dry chemical fire extinguishers and avoiding water spray due to potential vapor dispersion .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer: Characterization relies on multinuclear NMR spectroscopy. 19F NMR is critical for resolving trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, with chemical shifts typically between -55 to -65 ppm. 1H NMR can distinguish aromatic protons adjacent to electron-withdrawing groups. Quantitative analysis may use 1,4-bis(trifluoromethyl)benzene as an internal standard. High-resolution mass spectrometry (HRMS) or X-ray crystallography further validates molecular geometry .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The strong electron-withdrawing nature of -CF₃ and -OCF₃ groups deactivates the benzene ring, reducing electrophilic substitution rates. However, these groups enhance stability in radical-mediated reactions (e.g., C–F bond activation). Computational studies (DFT) can map charge distribution to predict regioselectivity. Experimentally, kinetic studies under varying temperatures and catalysts (e.g., palladium/copper systems) reveal optimal conditions for Suzuki-Miyaura or Ullmann couplings .

Q. What strategies resolve contradictions in reported reaction yields for fluorinated benzene derivatives?

Methodological Answer: Yield discrepancies often arise from initiator solubility and decomposition rates. For example, ADVN’s longer half-life in ethyl acetate at 60°C improves radical propagation compared to AIBN. Systematic optimization includes:

Q. How can researchers mitigate challenges in analyzing fluorine-rich environments using NMR spectroscopy?

Methodological Answer: 19F NMR relaxation delays must be extended (≥3× T₁) to account for slow relaxation of CF₃ groups. Decoupling 1H-19F interactions reduces splitting artifacts. For overlapping signals, gradient-enhanced COSY or NOESY experiments differentiate substituent positions. Referencing against internal standards (e.g., hexafluorobenzene) improves shift accuracy. Advanced techniques like 19F-13C HMBC correlate fluorine atoms with adjacent carbons for unambiguous assignment .

Q. What are the implications of this compound’s electronic structure for materials science applications?

Methodological Answer: The high electronegativity of fluorine substituents enhances thermal stability and lowers dielectric constants, making the compound a candidate for fluoropolymer precursors. Studies on copolymerization with tetrafluoroethylene or hexafluoropropylene require monitoring of chain-transfer reactions. Surface energy measurements (e.g., contact angle analysis) quantify hydrophobicity, while XPS validates fluorine content in thin films .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。